![molecular formula C17H20O2 B1512193 (4AS,8AR)-8A-Benzylhexahydronaphthalene-1,6(2H,7H)-dione CAS No. 1050169-98-6](/img/structure/B1512193.png)
(4AS,8AR)-8A-Benzylhexahydronaphthalene-1,6(2H,7H)-dione
Overview
Description
(4AS,8AR)-8A-Benzylhexahydronaphthalene-1,6(2H,7H)-dione, also known as BNQ, is a synthetic compound that has been used in scientific research for many years. It is a potent inhibitor of the enzyme, NADPH oxidase, which is involved in the production of reactive oxygen species (ROS) in cells. BNQ has been shown to have a variety of biochemical and physiological effects, and has potential applications in the treatment of various diseases.
Scientific Research Applications
Synthesis and Catalysis
- A novel method for synthesizing 4-aryl-5,10-dihydro-4H-benzo[g]chromene-5,10-dione derivatives using a three-component reaction showcases the potential of related naphthalene derivatives in synthetic organic chemistry due to environmental friendliness and high yield, which may apply to derivatives of "(4AS,8AR)-8A-Benzylhexahydronaphthalene-1,6(2H,7H)-dione" as well (Yao et al., 2009).
Biosynthetic Pathways and Natural Products Chemistry
- Studies on Pestalotiopsis fici-derived metabolites featuring chlorinated spiro[benzo[d][1,3]dioxine-2,7'-bicyclo[2.2.2]octane]-4,8'-dione and spiro[benzo[d][1,3]dioxine-2,1'-naphthalene]-2',4-dione skeletons provide insights into diversified Diels-Alder reaction cascades in biosynthetic pathways. This highlights the potential of naphthalene derivatives in understanding natural product biosynthesis and their role in forming complex chemical structures (Liu et al., 2013).
Advanced Material Science
- The synthesis and characterization of naphthalene-1,8-dicarboxylic acid derivatives demonstrate their potential in bio-imaging studies and as intermediates for the preparation of new fluorescent bioactive compounds. This indicates that similar naphthalene derivatives could be explored for advanced materials and applications in the field of photophysics and materials science (Nicolescu et al., 2020).
Chemical Interaction and Crystallography
- Research on the hydrogen bond-directed co-crystals of (±)-1,1′-binaphthalene-2,2′-diol with aromatic diimines elucidates the importance of naphthalene derivatives in the study of molecular interactions, crystal engineering, and the development of new materials through co-crystallization techniques. This area could be relevant for exploring interactions involving "(4AS,8AR)-8A-Benzylhexahydronaphthalene-1,6(2H,7H)-dione" (Ji et al., 2009).
properties
IUPAC Name |
(4aS,8aR)-8a-benzyl-3,4,4a,5,7,8-hexahydro-2H-naphthalene-1,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O2/c18-15-9-10-17(12-13-5-2-1-3-6-13)14(11-15)7-4-8-16(17)19/h1-3,5-6,14H,4,7-12H2/t14-,17+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROEYZECCFLLDIA-WMLDXEAASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=O)CCC2(C(=O)C1)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CC(=O)CC[C@@]2(C(=O)C1)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50857344 | |
Record name | (4aS,8aR)-8a-Benzylhexahydronaphthalene-1,6(2H,5H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50857344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4AS,8AR)-8A-Benzylhexahydronaphthalene-1,6(2H,7H)-dione | |
CAS RN |
1050169-98-6 | |
Record name | (4aS,8aR)-8a-Benzylhexahydronaphthalene-1,6(2H,5H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50857344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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